molecular formula C11H8I2N4O B215203 1,3-Bis(5-iodopyridin-3-yl)urea

1,3-Bis(5-iodopyridin-3-yl)urea

Cat. No.: B215203
M. Wt: 466.02 g/mol
InChI Key: IOXRZPMOOVKJMF-UHFFFAOYSA-N
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Description

1,3-Bis(5-iodopyridin-3-yl)urea is a diaryl urea derivative featuring two 5-iodopyridin-3-yl groups linked by a urea moiety. The iodine atoms at the 5-position of the pyridine rings introduce steric bulk and electronic effects, which may influence binding interactions, solubility, and stability.

Properties

Molecular Formula

C11H8I2N4O

Molecular Weight

466.02 g/mol

IUPAC Name

1,3-bis(5-iodopyridin-3-yl)urea

InChI

InChI=1S/C11H8I2N4O/c12-7-1-9(5-14-3-7)16-11(18)17-10-2-8(13)4-15-6-10/h1-6H,(H2,16,17,18)

InChI Key

IOXRZPMOOVKJMF-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1I)NC(=O)NC2=CC(=CN=C2)I

Canonical SMILES

C1=C(C=NC=C1I)NC(=O)NC2=CC(=CN=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(5-iodopyridin-3-yl)urea typically involves the reaction of 5-iodopyridine-3-amine with a suitable isocyanate or carbamate precursor. One common method is the reaction of 5-iodopyridine-3-amine with phosgene or its equivalents to form the corresponding isocyanate, which then reacts with another molecule of 5-iodopyridine-3-amine to yield the desired urea derivative .

Industrial Production Methods

Industrial production methods for N,N’-bis(5-iodopyridin-3-yl)urea may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(5-iodopyridin-3-yl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce bipyridine or other complex structures .

Scientific Research Applications

N,N’-bis(5-iodopyridin-3-yl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(5-iodopyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to metal centers in coordination compounds, influencing their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU)
  • Structure : Replaces iodine with trifluoromethyl (-CF₃) groups at the 3,5-positions of phenyl rings (Figure 1A) .
  • Key Differences :
    • Electronic Effects : -CF₃ groups are strong electron-withdrawing substituents, enhancing hydrogen-bonding capacity (evidenced by BPU’s molecular docking interactions with proteins like 2ZID and 3AIC via hydrogen bonds and hydrophobic contacts) .
    • Biological Activity : BPU demonstrates antibiofilm activity against Streptococcus mutans, reducing biofilm pH significantly compared to controls (Figure 5) .

    • Solubility : The lipophilic -CF₃ groups likely reduce aqueous solubility compared to iodinated analogs.
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea (CAS 1263208-76-9)
  • Structure : Substitutes iodine with bromine and includes methyl groups at the 3-position of pyridine rings .
  • Commercial Availability: Supplied by specialized vendors (e.g., AiFChem, Ambeed), indicating industrial relevance .
1,3-Bis(6-methylpyridin-2-yl)urea (CAS 92023-87-5)
  • Structure : Lacks halogens; features methyl groups at the 6-position of pyridine rings .
  • Key Differences :
    • Safety Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
    • Applications : Methyl groups enhance lipophilicity but reduce polar interactions compared to halogenated analogs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities Commercial Availability (Price for 1g)
1,3-Bis(5-iodopyridin-3-yl)urea C₁₁H₈I₂N₄O 514.01 (calc.) 5-Iodo on pyridine Steric bulk, potential halogen bonding Not listed in evidence
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU) C₁₇H₁₀F₁₂N₂O 546.25 3,5-CF₃ on phenyl Antibiofilm activity , strong H-bonding Not listed
N-(5-iodopyridin-3-yl)pivalamide C₁₀H₁₃IN₂O 304.13 5-Iodo on pyridine + pivalamide Solubility: Likely moderate $240/g
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea C₁₃H₁₂Br₂N₄O 424.07 5-Bromo, 3-methyl on pyridine Industrial availability Available via AiFChem, Ambeed

Substituent Impact Analysis

  • Iodine vs. Bromine/Trifluoromethyl :
    • Size/Electronics : Iodine’s larger atomic radius and polarizability enhance halogen bonding, a critical factor in protein-ligand interactions. This property is absent in bromine and methyl analogs.
    • Stability : Iodo compounds may face stability challenges (e.g., photodegradation) compared to bromo or CF₃ derivatives.
  • Methyl vs. Halogen :
    • Methyl groups improve metabolic stability but reduce electronic interactions critical for binding affinity .

Research and Commercial Implications

  • Medicinal Chemistry : Iodinated diaryl ureas like this compound could target iodine-specific interactions in enzyme inhibition or radiopharmaceuticals.
  • Material Science : The compound’s halogen-rich structure may facilitate applications in conductive polymers or supramolecular assemblies.

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